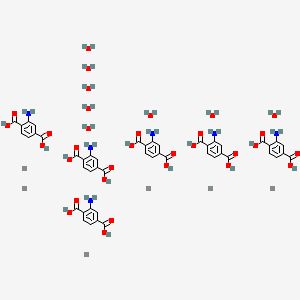
2-aminoterephthalic acid;zirconium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoterephthalic acid;zirconium;octahydrate is a compound that forms part of a class of materials known as metal-organic frameworks (MOFs). These frameworks are composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The compound is particularly notable for its use in the synthesis of MOFs due to its unique properties, including high surface area, stability, and functionalizability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoterephthalic acid;zirconium;octahydrate typically involves the reaction of 2-aminoterephthalic acid with a zirconium salt, such as zirconium chloride, in the presence of a solvent like N,N-dimethylformamide (DMF). The reaction is often carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for larger-scale operations. This could include the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoterephthalic acid;zirconium;octahydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Aminoterephthalic acid;zirconium;octahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-aminoterephthalic acid;zirconium;octahydrate exerts its effects is primarily through its ability to form stable and highly porous MOFs. These frameworks can encapsulate various molecules, allowing for controlled release and targeted delivery. The molecular targets and pathways involved depend on the specific application, such as the interaction with pollutants in environmental applications or with biological molecules in medical applications .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Lacks the amino group, resulting in different reactivity and applications.
2-Hydroxyterephthalic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
5-Aminoisophthalic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
Uniqueness
2-Aminoterephthalic acid;zirconium;octahydrate is unique due to the presence of both amino and carboxyl groups, which provide multiple sites for functionalization and coordination with metal ions. This makes it particularly versatile for the synthesis of MOFs with tailored properties for specific applications .
Properties
Molecular Formula |
C48H58N6O32Zr6 |
|---|---|
Molecular Weight |
1778.3 g/mol |
IUPAC Name |
2-aminoterephthalic acid;zirconium;octahydrate |
InChI |
InChI=1S/6C8H7NO4.8H2O.6Zr/c6*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;;;;;;;;/h6*1-3H,9H2,(H,10,11)(H,12,13);8*1H2;;;;;; |
InChI Key |
NVQXJDDKUVIYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


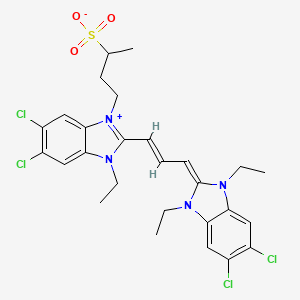
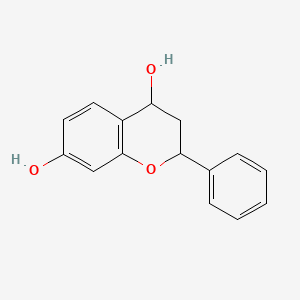


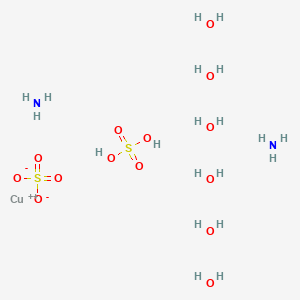
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
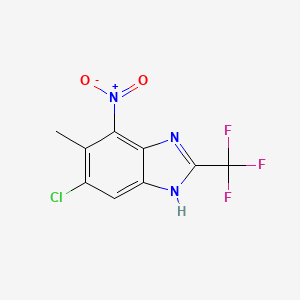

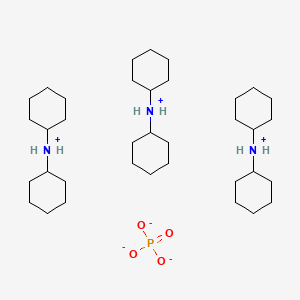

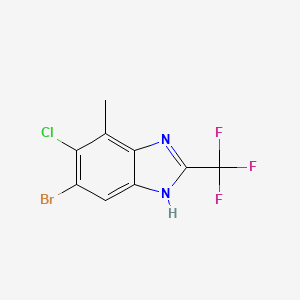
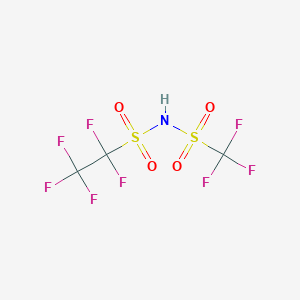
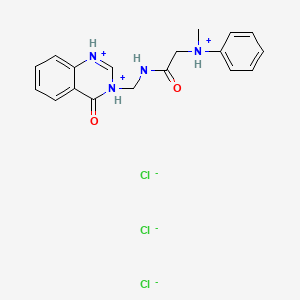
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
